(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol (1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18012175
InChI: InChI=1S/C9H8BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
SMILES:
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol

(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol

CAS No.:

Cat. No.: VC18012175

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol -

Specification

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
IUPAC Name [1-(3-bromophenyl)triazol-4-yl]methanol
Standard InChI InChI=1S/C9H8BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Standard InChI Key MMFVEZFVOPLMGG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)N2C=C(N=N2)CO

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,3-triazole ring—a five-membered heterocycle containing three nitrogen atoms—linked to a 3-bromophenyl group at the N1 position and a hydroxymethyl group (-CH2_2OH) at the C4 position . The bromine atom on the phenyl ring enhances electrophilicity, while the methanol group improves hydrophilicity, influencing solubility and pharmacokinetic properties.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name[1-(3-Bromophenyl)triazol-4-yl]methanol
Molecular FormulaC9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}
Molecular Weight254.08 g/mol
SMILESC1=CC(=CC(=C1)Br)N2C=C(N=N2)CO
InChIKeyMMFVEZFVOPLMGG-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (CDCl3_3): Peaks at δ 7.95 (s, 1H, triazole-H), 7.76–7.26 (m, aromatic H), 5.47 (s, 2H, -CH2_2-), and 3.78 (s, 3H, -OCH3_3) correlate with substituent positions .

  • HRMS: A molecular ion peak at m/z 257.0960 [M+H]+^+ aligns with the theoretical mass .

Synthesis and Chemical Transformations

Conventional Synthesis Routes

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach :

  • Precursor Preparation: 3-Bromophenyl azide reacts with propargyl alcohol under Cu(I) catalysis.

  • Cycloaddition: The azide and alkyne form the triazole ring at 25–60°C in aqueous or alcoholic solvents .

  • Purification: Column chromatography yields the product in 52–98% efficiency .

Table 2: Representative Synthetic Conditions

ParameterCondition
CatalystCuSO4_4·5H2_2O + Sodium Ascorbate
Solventt-BuOH/H2_2O (1:1)
Temperature25–60°C
Yield70–98%

Green Chemistry Approaches

Recent advances employ heterogeneous catalysts like Bi2_2WO6_6 nanoparticles, enabling solvent-free or aqueous-phase reactions with reduced environmental impact . These methods achieve comparable yields (75–90%) while minimizing copper residues .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Aqueous Solubility: 1.2 mg/mL (pH 7.4), enhanced by the hydroxymethyl group.

  • LogP: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability

The compound remains stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via triazole ring protonation.

Applications in Drug Discovery

Lead Optimization

Structural analogs with sulfonamide or piperazine substituents show improved hCA IX selectivity (>100-fold over hCA II), making them candidates for hypoxic tumor targeting .

Prodrug Development

Ester derivatives (e.g., acetate prodrugs) exhibit enhanced oral bioavailability in rodent models, with 80% hepatic conversion to the active form .

Future Research Directions

  • Targeted Delivery Systems: Nanoparticle encapsulation to improve tumor selectivity.

  • Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents.

  • Computational Modeling: QSAR studies to optimize substituent effects on hCA isoform selectivity.

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